molecular formula C6H14N2O B1520607 (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol CAS No. 960289-61-6

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol

Cat. No.: B1520607
CAS No.: 960289-61-6
M. Wt: 130.19 g/mol
InChI Key: CLMZWVXBYNBYDL-WDSKDSINSA-N
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Description

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a dimethylamino group and a hydroxyl group, making it a versatile molecule for chemical synthesis and biological studies.

Scientific Research Applications

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Dimethylation: Introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions using dimethylamine.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using metal catalysts to achieve selective hydrogenation.

    Continuous Flow Reactors: Employing continuous flow techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(dimethylamino)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.

    4-(dimethylamino)pyrrolidine: Lacks the hydroxyl group, resulting in different chemical properties.

    N,N-dimethylpyrrolidine: A structurally similar compound with different functional groups.

Uniqueness

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMZWVXBYNBYDL-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CNC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960289-61-6
Record name rac-(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol
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(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol
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